Verified High Purity of 97-98% for 5-Hydroxy-2-methoxybenzenesulfonamide Ensures Reliable and Reproducible Assay Outcomes Compared to Lower-Grade Alternatives
For research applications requiring high fidelity, 5-Hydroxy-2-methoxybenzenesulfonamide (82020-61-9) is commercially available with verified purity levels of 97% and 98% as determined by rigorous analytical methods including NMR, HPLC, and GC. This is a critical differentiator from generic benzenesulfonamide analogs or compounds synthesized in-house without equivalent quality control, where purity may be lower or unspecified. The availability of batch-specific certificates of analysis (CoA) with this quantitative data provides a verifiable benchmark for procurement, ensuring that the compound meets the necessary specifications for sensitive biochemical assays, where the presence of even minor impurities can lead to false positives or skewed dose-response curves .
| Evidence Dimension | Purity by HPLC/GC/NMR |
|---|---|
| Target Compound Data | 97% ; 98% |
| Comparator Or Baseline | Generic benzenesulfonamide analogs from non-verified sources (purity unspecified) |
| Quantified Difference | Purity specified and verified by CoA |
| Conditions | Commercial procurement from Bidepharm and Leyan, standard QC analytical methods |
Why This Matters
For procurement, specifying a compound with a quantifiable purity level backed by analytical data is essential for experimental reproducibility and minimizing confounding variables in sensitive assays.
